molecular formula C18H16N2O3S2 B2672220 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034269-49-1

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2672220
CAS No.: 2034269-49-1
M. Wt: 372.46
InChI Key: BVAVHZHLVYTONA-UHFFFAOYSA-N
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Description

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound featuring a combination of heterocyclic structures, including thiophene, pyridine, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and benzofuran moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the pyridine ring, converting it to piperidine derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and pyridine rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its heterocyclic components are known to interact with various biological targets, suggesting applications in developing anti-inflammatory, antimicrobial, and anticancer agents .

Medicine

In medicine, the compound’s sulfonamide group is of particular interest due to its presence in many therapeutic agents. Sulfonamides are known for their antibacterial properties, and this compound could be explored for similar applications .

Industry

Industrially, the compound can be used in the synthesis of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The heterocyclic rings can interact with DNA and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
  • N-((2-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
  • N-((2-(pyridin-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Uniqueness

Compared to similar compounds, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to the specific positioning of the thiophene and pyridine rings, which can lead to distinct electronic and steric properties. These differences can result in varied biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-25(22,16-3-4-17-13(10-16)5-8-23-17)20-11-14-2-1-7-19-18(14)15-6-9-24-12-15/h1-4,6-7,9-10,12,20H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAVHZHLVYTONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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